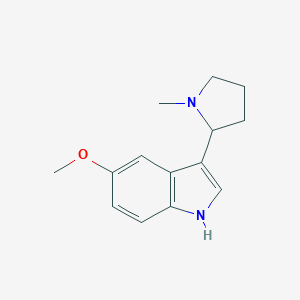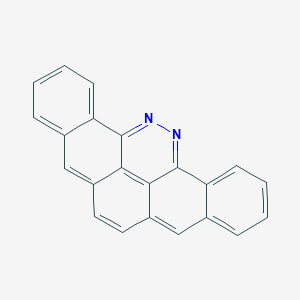
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE, also known as ABC, is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological activities. ABC belongs to the family of polycyclic aromatic hydrocarbons and is composed of three fused rings that are arranged in a non-planar configuration.
Wirkmechanismus
The mechanism of action of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is not fully understood. However, studies have suggested that ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE exerts its biological activities through the modulation of various signaling pathways. For example, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immunity. In addition, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to activate the peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to exhibit several biochemical and physiological effects. Studies have reported that ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE can induce cell cycle arrest and apoptosis in cancer cells. In addition, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to inhibit the growth of various bacterial and fungal strains. Furthermore, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE in lab experiments is its unique chemical structure, which allows for the study of its potential biological activities. However, one of the limitations of using ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is its low solubility in water, which can make it difficult to administer in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE. One area of research is the development of novel synthetic methods for ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE and its potential therapeutic applications. Furthermore, the development of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE-based drug delivery systems could enhance its efficacy and reduce its toxicity. Finally, more studies are needed to explore the potential of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE as a lead compound for the development of new drugs.
In conclusion, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological activities. The synthesis of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is a complex process that involves several steps. ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been extensively studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Although the mechanism of action of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is not fully understood, studies have suggested that it modulates various signaling pathways. ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to exhibit several biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, inhibiting the growth of various bacterial and fungal strains, and reducing inflammation and oxidative stress in animal models. There are several advantages and limitations to using ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE in lab experiments, and several future directions for the study of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE, including the development of novel synthetic methods, elucidating its mechanism of action, and exploring its potential as a lead compound for drug development.
Synthesemethoden
The synthesis of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is a complex process that involves several steps. The most common method for synthesizing ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is through the reaction of 1,2-dihydroanthracene-9,10-dione with 1,2-diaminobenzene in the presence of a catalyst such as copper(II) acetate. This reaction leads to the formation of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE as a yellow crystalline solid with a melting point of 238-240°C.
Wissenschaftliche Forschungsanwendungen
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been extensively studied for its potential biological activities. Several studies have reported that ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE exhibits anticancer, antimicrobial, and anti-inflammatory properties. In addition, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
189-58-2 |
|---|---|
Produktname |
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE |
Molekularformel |
C22H12N2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
21,22-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(22),2,4,6,8,10,12,14,16,18,20,23-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18(14)22-20(16)19(15)21(17)23-24-22/h1-12H |
InChI-Schlüssel |
COEVWYGSNZUYPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46 |
Andere CAS-Nummern |
189-58-2 |
Synonyme |
Anthra[9,1,2-cde]benzo[h]cinnoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



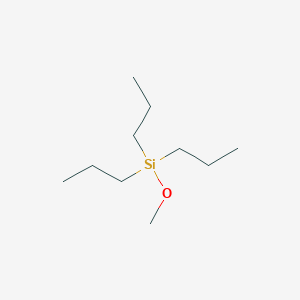
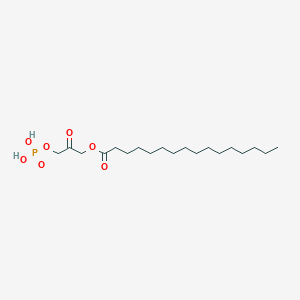
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
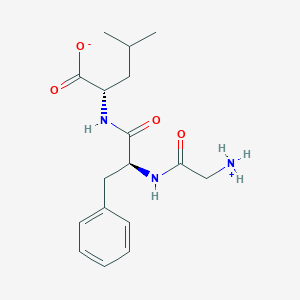
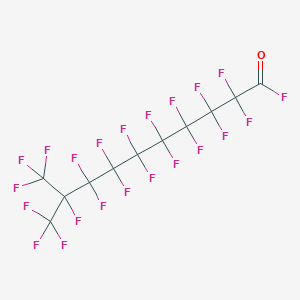
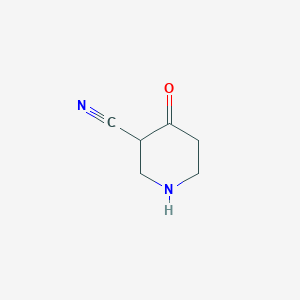
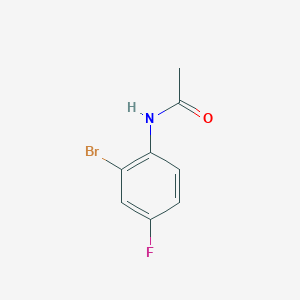
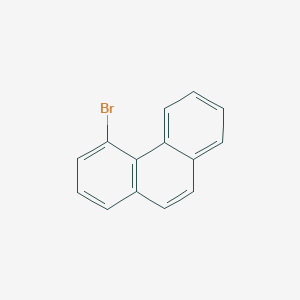

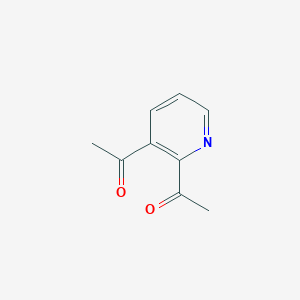
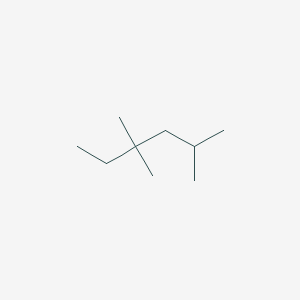
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
